molecular formula C6H10N2O2 B1196410 Cyclobutanecarbonylurea CAS No. 69798-32-9

Cyclobutanecarbonylurea

Cat. No.: B1196410
CAS No.: 69798-32-9
M. Wt: 142.16 g/mol
InChI Key: WPKDFOGLGDNQCK-UHFFFAOYSA-N
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Description

Cyclobutanecarbonylurea is a urea derivative synthesized from cyclobutanecarboxylic acid, a strained four-membered cyclic compound. Its structure comprises a cyclobutane ring linked to a carbonyl group and a urea moiety (-NHCONH₂). This compound has been studied extensively for its neuropharmacological properties, particularly as a central nervous system (CNS) depressant, barbiturate potentiator, myorelaxant, and anticonvulsant agent . Unlike some derivatives, it lacks significant analgesic activity, highlighting its selective pharmacological profile .

Properties

CAS No.

69798-32-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N-carbamoylcyclobutanecarboxamide

InChI

InChI=1S/C6H10N2O2/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10)

InChI Key

WPKDFOGLGDNQCK-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC(=O)N

Canonical SMILES

C1CC(C1)C(=O)NC(=O)N

Other CAS No.

69798-32-9

Synonyms

CBCBU
cyclobutanecarbonylurea

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity Profiles

The following table summarizes the activity profiles of this compound and its derivatives based on experimental findings:

Compound Name CNS Depressant Activity Barbiturate Potentiation Myorelaxant Activity Anticonvulsant (Pentylenetetrazole-Induced) Oxotremorine Antagonism
This compound Moderate Most Active Most Active Low Slight
1-Cyclobutanecarbonyl-3-ethylthiourea Most Active Low Moderate Low None
1-Cyclobutanecarbonyl-3-n-butylurea Low Moderate Most Active Most Active Slight
1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea Low Moderate Most Active Low Slight
1-Cyclobutanecarbonyl-3-(1-adamantyl)urea Low Low Moderate Most Active Slight

Key Findings :

  • Barbiturate Potentiation : this compound exhibits the strongest activity, likely due to its balanced solubility profile (discussed below) .
  • CNS Depression : The ethylthiourea derivative outperforms others, suggesting that sulfur-containing substituents enhance CNS penetration .
  • Anticonvulsant Activity : The n-butyl and adamantyl derivatives show superior efficacy against pentylenetetrazole-induced seizures, indicating bulky hydrophobic groups improve target engagement in convulsion pathways .
  • Myorelaxation : this compound, n-butylurea, and xylylurea share high activity, implying that small to medium hydrophobic substituents optimize muscle-relaxing effects .

Physicochemical Determinants

Water and lipid solubility critically influence the activity of these compounds:

  • This compound : Moderate lipid solubility enhances blood-brain barrier penetration, contributing to its barbiturate-enhancing and myorelaxant effects. However, its relatively low water solubility may limit bioavailability .
  • Ethylthiourea Derivative : Increased lipid solubility (due to the ethylthio group) correlates with heightened CNS depressant activity, though reduced water solubility may restrict peripheral applications .
  • Adamantyl and Xylyl Derivatives : High hydrophobicity improves anticonvulsant and myorelaxant potency but may reduce systemic distribution .

Structural-Activity Relationships (SAR)

  • Urea Substituents : Bulky groups (e.g., adamantyl) enhance anticonvulsant activity but reduce CNS depressant effects. Smaller substituents (e.g., n-butyl) balance solubility and target affinity .
  • Cyclobutane Ring : The strained four-membered ring likely contributes to conformational rigidity, influencing receptor binding kinetics across derivatives .

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